5-(2-Chloroacetyl)furan-3-carboxylic acid

Vue d'ensemble

Description

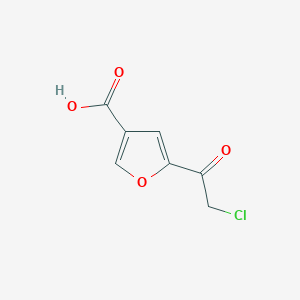

5-(2-Chloroacetyl)furan-3-carboxylic acid is an organic compound with the molecular formula C7H5ClO4 It is a derivative of furan, a heterocyclic organic compound, and contains both a chloroacetyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroacetyl)furan-3-carboxylic acid typically involves the chlorination of furan derivatives followed by acetylation. One common method involves the reaction of furan-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Chloroacetyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-3,5-dicarboxylic acid.

Reduction: Reduction reactions can convert

Activité Biologique

5-(2-Chloroacetyl)furan-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring with a chloroacetyl substituent at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is CHClO, with a molecular weight of approximately 188.57 g/mol. The presence of functional groups such as the chloroacetyl and carboxylic acid contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against certain bacterial strains. Preliminary studies suggest that it may inhibit microbial metabolic pathways, although the specific mechanisms remain to be fully elucidated.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound compared to related compounds:

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 50-200 | Gram-positive and Gram-negative bacteria |

| 5-Nitro-furan-2-carboxylic acid | 100 | Staphylococcus aureus |

| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | 75 | Escherichia coli |

The Minimum Inhibitory Concentration (MIC) values indicate that while this compound shows promising activity, further optimization could enhance its efficacy against specific pathogens .

The mechanism of action of this compound is hypothesized to involve interference with bacterial metabolic pathways. Similar compounds in the furan series have been shown to disrupt cell wall synthesis or inhibit enzyme activity critical for bacterial survival .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial activity of various furan derivatives, including this compound. The findings indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL, demonstrating its potential as an antimicrobial agent . -

Inhibition of Bacterial Swarming :

Research published in PLOS ONE highlighted that furan carboxylic acids can inhibit bacterial swarming behavior. Although specific data on this compound was not detailed, related compounds showed significant inhibition of swarming in Escherichia coli at low concentrations, suggesting a similar potential for this compound .

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with chloroacetyl chloride under controlled conditions to ensure high yield and purity. This method allows for efficient production while minimizing by-products.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5-(2-Chloroacetyl)furan-3-carboxylic acid has shown potential as an antimicrobial agent. Research indicates that derivatives of furan-based compounds exhibit activity against various pathogens. For instance, studies have demonstrated that related furan derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Case Study: Synthesis and Evaluation

A study synthesized various furan derivatives and evaluated their antimicrobial activities. The results indicated that certain compounds showed significant inhibition against bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL . This suggests the potential for developing new antimicrobial agents based on the structure of this compound.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including acylation and cyclization, leading to the formation of more complex molecules. This property is particularly valuable in creating pharmaceuticals and agrochemicals.

Table: Synthetic Applications

| Reaction Type | Product | Reference |

|---|---|---|

| Acylation | Furoate esters | |

| Cyclization | Furo[2,3-b]pyridin derivatives | |

| Polymerization | Biodegradable polymers |

Material Science

Development of Biodegradable Polymers

The compound has been explored for its potential in producing biodegradable plastics. Research indicates that derivatives can be polymerized to create materials suitable for sustainable applications. For example, polymers derived from furan dicarboxylic acids are being investigated for their mechanical properties and environmental benefits .

Case Study: Polyethylene Dodecanedioate

A notable application involves the synthesis of poly(ethylene dodecanedioate-2,5-furandicarboxylate), which demonstrates favorable mechanical properties and biodegradability . This positions this compound as a key player in developing eco-friendly materials.

Chemical Intermediates

Production of Fine Chemicals

The compound is utilized in producing various fine chemicals, including agrochemicals and pharmaceuticals. Its chlorinated structure enhances its reactivity, making it an excellent precursor for synthesizing other functionalized compounds.

Table: Chemical Intermediates Derived from this compound

| Intermediate | Application |

|---|---|

| Furoate esters | Biofuels |

| Furan-based agrochemicals | Crop protection |

| Pharmaceutical compounds | Antimicrobial agents |

Propriétés

IUPAC Name |

5-(2-chloroacetyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAQBKZLWGHNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.